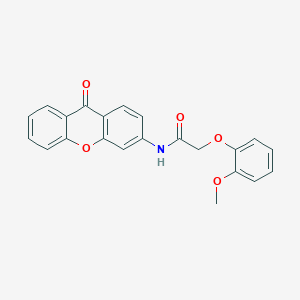

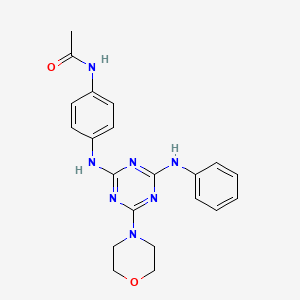

![molecular formula C17H14ClN3O4 B2638351 4-chloro-N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 865286-82-4](/img/structure/B2638351.png)

4-chloro-N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “4-chloro-N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide” is a benzamide derivative with a 1,3,4-oxadiazole ring and a dimethoxyphenyl group . Benzamides are a class of compounds containing a benzene ring attached to an amide functional group. The 1,3,4-oxadiazole ring is a five-membered ring containing two carbon atoms, two nitrogen atoms, and one oxygen atom. The dimethoxyphenyl group consists of a benzene ring with two methoxy (OCH3) groups attached.

Scientific Research Applications

Cancer Therapy

Novel derivatives containing the 1,3,4-oxadiazole ring have been designed, synthesized, and evaluated as RET kinase inhibitors for cancer therapy. Compounds with this moiety have shown promise due to their moderate to high potency in inhibiting RET kinase activity, which is crucial for developing treatments for cancers driven by RET mutations. For instance, certain derivatives have effectively inhibited cell proliferation driven by both RET wildtype and gatekeeper mutations, suggesting these compounds as promising leads for further investigation in cancer therapy (Han et al., 2016).

Nematocidal Activity

1,2,4-Oxadiazole derivatives have also demonstrated significant nematocidal activity against Bursaphelenchus xylophilus, a pathogen responsible for pine wilt disease. Some synthesized compounds have shown better efficacy than commercial nematicides, indicating their potential as lead compounds for developing new nematicidal agents (Liu et al., 2022).

Antimicrobial and Antitubercular Activities

Compounds featuring the 1,3,4-oxadiazole ring have been synthesized and found to possess significant in vitro antitubercular activities against Mycobacterium tuberculosis. One such derivative exhibited a promising lead molecule profile with minimal inhibitory concentration (MIC) values indicating strong activity against the tuberculosis bacterium, without toxicity to normal cell lines, which is critical for further drug development (Nayak et al., 2016).

Antioxidant and Antibacterial Properties

Further research on 1,3,4-oxadiazole derivatives has explored their biological activities, including antioxidant and antibacterial effects against specific strains such as Staphylococcus aureus. Some compounds have shown good antibacterial activity, while others demonstrated potent antioxidant activity, underscoring the therapeutic potential of these derivatives in treating infections and oxidative stress-related conditions (Karanth et al., 2019).

Anticancer Evaluation

In the realm of anticancer research, substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides have been synthesized and evaluated against various cancer cell lines. Several compounds exhibited moderate to excellent anticancer activity, comparing favorably with etoposide, a reference drug. This highlights the potential of 1,3,4-oxadiazole derivatives in developing new anticancer agents (Ravinaik et al., 2021).

Properties

IUPAC Name |

4-chloro-N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14ClN3O4/c1-23-12-7-8-13(14(9-12)24-2)16-20-21-17(25-16)19-15(22)10-3-5-11(18)6-4-10/h3-9H,1-2H3,(H,19,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQNNBEYNAQRFTO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)Cl)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14ClN3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[3-(Methoxymethoxy)phenyl][4-(methoxymethoxy)phenyl]methanone](/img/structure/B2638272.png)

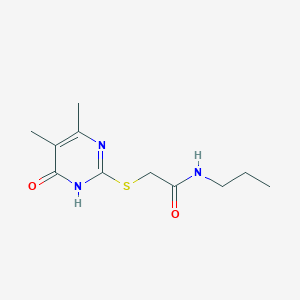

![N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)tetrahydrofuran-3-carboxamide](/img/structure/B2638280.png)

![N-[5-(4-bromobenzyl)-1,3-thiazol-2-yl]-2-(2,6-dimethylmorpholin-4-yl)acetamide](/img/structure/B2638281.png)

![3-(Benzenesulfonyl)-6,7-dimethoxy-1-[(3-methylphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2638284.png)

![2-bromo-N-cyclopentyl-5-methoxy-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)benzamide](/img/structure/B2638287.png)

![6-ethyl-5-((2-hydroxyethyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2638288.png)

![N-[cyano(2,3-dichlorophenyl)methyl]-1,4-dithiane-2-carboxamide](/img/structure/B2638289.png)

![N-ethyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2638291.png)